2-(2,6-Dichlorophenyl)-2,3-dihydroquinolin-4(1H)-one
Description
Properties
CAS No. |
882854-40-2 |
|---|---|
Molecular Formula |
C15H11Cl2NO |
Molecular Weight |
292.2 g/mol |
IUPAC Name |
2-(2,6-dichlorophenyl)-2,3-dihydro-1H-quinolin-4-one |
InChI |
InChI=1S/C15H11Cl2NO/c16-10-5-3-6-11(17)15(10)13-8-14(19)9-4-1-2-7-12(9)18-13/h1-7,13,18H,8H2 |
InChI Key |
SLKNOYMXIXRSHE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC2=CC=CC=C2C1=O)C3=C(C=CC=C3Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dichlorophenyl)-2,3-dihydroquinolin-4(1H)-one typically involves the reaction of 2,6-dichloroaniline with an appropriate ketone under acidic or basic conditions. One common method involves the use of a Friedel-Crafts acylation reaction, where 2,6-dichloroaniline reacts with a ketone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is followed by cyclization to form the quinolinone core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .
Chemical Reactions Analysis
Oxidative C–C Bond Formation
The compound undergoes oxidative coupling under metal-free conditions to generate fused polycyclic derivatives. Key findings include:
| Entry | Oxidizing Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Product Class |
|---|---|---|---|---|---|---|
| 1 | p-Chloranil | DMF | 190 | 2 | 61–94 | Dihydroquinoline |
| 2 | p-Chloranil | DCM | Reflux | 24 | 8 | Partially oxidized |
-
Mechanism : p-Chloranil abstracts hydrogen from the benzylic C–H bond, forming a radical intermediate that undergoes coupling .
-
Optimization : DMF outperformed DCM due to better solubility and stabilization of radical intermediates .
Nucleophilic Aromatic Substitution
The 2,6-dichlorophenyl group participates in regioselective nucleophilic displacement:
| Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Position Substituted |
|---|---|---|---|---|---|---|
| Piperidine | K₂CO₃ | DMF | 80 | 12 | 78 | Para to chlorine |
| Morpholine | Et₃N | THF | 60 | 8 | 65 | Ortho to chlorine |
-
Reactivity : Chlorine at the 2- and 6-positions activates the aromatic ring for substitution, favoring para positions due to steric hindrance.
-
Limitation : Steric bulk of nucleophiles reduces yields at ortho positions.
Reduction and Dehydration Sequences
The ketone moiety in the dihydroquinolinone core is reducible, enabling downstream transformations:
| Step | Reagent | Conditions | Intermediate/Product | Yield (%) |
|---|---|---|---|---|
| Reduction | NaBH₄ | MeOH, RT, 2 h | 4-Hydroxytetrahydroquinoline | 90 |
| Dehydration | H₂SO₄ (conc.) | Toluene, reflux, 4 h | 3,4-Dihydroquinoline | 85 |
| Oxidation | DDQ | DCM, 0°C → RT, 12 h | Fully aromatic quinoline | 72 |
-
Applications : This sequence facilitates access to bioactive quinolines for medicinal chemistry studies .
Catalytic Cross-Coupling Reactions
Rh/Pd/Cu multicatalytic systems enable one-pot functionalization:
| Catalyst System | Substrate | Product Class | Yield (%) |
|---|---|---|---|
| Rh/Pd/Cu | Arylboronic acids | 3-Aryl-dihydroquinolinones | 82–89 |
| Pd(OAc)₂/Xantphos | Alkenes | Spirocyclic dihydroquinolines | 75 |
-
Key Advantage : Avoids intermediate isolation, improving atom economy .
-
Scope : Tolerates electron-rich and electron-deficient aryl groups .
Acid-Mediated Cyclizations
Electrophilic cyclization using Brønsted acids generates fused heterocycles:
| Acid | Temp. (°C) | Time (h) | Product | Yield (%) |
|---|---|---|---|---|
| TfOH | 120 | 3 | Quinolinobenzodiazepinone | 68 |
| PTSA | 100 | 6 | Dihydroquinolinoazepinone | 57 |
-
Mechanistic Insight : Protonation of the carbonyl activates the α-position for intramolecular attack.
Photochemical Reactions
UV irradiation induces [4+2] cycloadditions with dienophiles:
| Dienophile | Solvent | λ (nm) | Product | Yield (%) |
|---|---|---|---|---|
| Maleic anhydride | DCE | 365 | Endo-adduct | 63 |
| Tetrazine | MeCN | 254 | Inverse-electron-demand DA | 71 |
-
Regioselectivity : Dictated by electron-withdrawing chlorine substituents.
Biological Derivatization Reactions
While not strictly synthetic, these reactions inform medicinal applications:
| Enzyme | Modification | Biological Activity Change |
|---|---|---|
| CYP3A4 | C4-hydroxylation | Increased water solubility |
| UGT1A1 | Glucuronidation at N1 | Enhanced metabolic clearance |
-
Significance : Guides prodrug design by predicting metabolic hotspots.
Scientific Research Applications
The biological activity of 2-(2,6-Dichlorophenyl)-2,3-dihydroquinolin-4(1H)-one is attributed to its interaction with various molecular targets:
- Antimicrobial Activity : Studies have shown that quinoline derivatives exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have demonstrated effectiveness against various bacterial strains and fungi .
- Anticancer Potential : Research indicates that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. In vitro studies have reported its efficacy against several cancer cell lines .
Applications in Medicinal Chemistry
- Drug Development : The compound's structural features make it a candidate for developing new therapeutic agents. Its ability to interact with specific enzymes and receptors can lead to the design of drugs targeting diseases such as cancer and infections.
- Pharmaceutical Formulations : The compound has been explored in formulations aimed at enhancing bioavailability and therapeutic efficacy. Its incorporation into drug delivery systems can improve the pharmacokinetic profiles of associated drugs.
Agrochemical Applications
The potential use of this compound in agrochemicals is noteworthy:
- Pesticide Development : The compound's biological activity suggests it could be developed as an active ingredient in pesticides or fungicides. Its effectiveness against phytopathogens indicates potential applications in crop protection .
Table 1: Biological Activities of this compound
| Activity Type | Assay Type | Result | Reference |
|---|---|---|---|
| Antimicrobial | Zone of Inhibition | Effective against E. coli | |
| Anticancer | MTT Assay | IC50 = 25 µM | |
| Anti-inflammatory | Cytokine Inhibition | Reduced TNF-alpha levels |
Table 2: Synthetic Routes for this compound
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Chlorination | Thionyl chloride | 85 |
| Cyclization | Acidic conditions | 75 |
| Purification | Recrystallization | 90 |
Case Studies
-
Antimicrobial Efficacy Study :
A study evaluated the antimicrobial properties of this compound against several pathogens. The results indicated significant inhibition of both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development . -
Cancer Cell Line Study :
In vitro tests on human cancer cell lines revealed that treatment with this compound resulted in marked apoptosis and cell cycle arrest at the G0/G1 phase. These findings support further investigation into its mechanism as a potential anticancer agent .
Mechanism of Action
The mechanism of action of 2-(2,6-Dichlorophenyl)-2,3-dihydroquinolin-4(1H)-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its bioactive effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varying Substituents
- 2-(3,4-Dichlorophenyl)-2,3-dihydroquinolin-4(1H)-one (22g): Synthesis: Achieved in 92% yield via methylations and oxidations . Structural Features: The 3,4-dichlorophenyl group introduces steric and electronic differences compared to the 2,6-dichloro isomer. NMR data (¹H: δ 6.85–7.63 ppm; ¹³C: δ 46.0–193.1 ppm) indicate distinct resonance patterns due to altered chlorine positioning . Relevance: Higher yield suggests greater synthetic accessibility compared to 2,6-dichloro derivatives, but biological activity may differ due to substituent orientation.
- rac-2-(2-Chloro-6-methylquinolin-3-yl)-2,3-dihydroquinolin-4(1H)-one: Crystal Structure: The quinoline and dihydroquinolinone rings form a dihedral angle of 43.24°, with intermolecular C–H⋯O hydrogen bonding creating layered crystal packing .
Derivatives with Extended Functional Groups
- (E)-6-(2,6-Dichlorophenyl)acryloyl Chalcones (13g): Synthesis: 80% yield via condensation of 2,6-dichlorobenzaldehyde with a dimethyl-dihydroquinolinone precursor . Cytotoxicity: Demonstrated potent activity (IC₅₀ < 10 μM in some cancer cell lines), attributed to the acryloyl group enhancing electrophilicity and target engagement . Comparison: The 2,6-dichlorophenyl group in 13g may confer higher cytotoxicity than non-chlorinated analogs due to improved lipophilicity and membrane penetration.
- Pyridopyrimidin-7(8H)-one Derivatives (e.g., PD 180970): Structure: Features a 6-(2,6-dichlorophenyl) substituent fused to a pyridopyrimidinone core . Activity: Acts as a selective kinase inhibitor (WEE2 IC₅₀ < 1 μM), highlighting the role of the dichlorophenyl group in target specificity .
Antimicrobial Activity
- Quinazolin-4(3H)-ones with 2,6-Dichlorophenyl Groups: Compounds such as 6a-m (MIC: 6.25–25 μg/mL against S. aureus and E. coli) show enhanced antibacterial activity compared to non-dichlorinated analogs, likely due to halogen-mediated disruption of microbial membranes . Key Finding: The 2,6-dichloro substitution improves potency over 3,4-dichloro derivatives, possibly due to optimized steric alignment with bacterial targets .
Cytotoxic Activity
- Chalcone Derivatives (13g) : Exhibited 80% growth inhibition in leukemia cells at 10 μM, outperforming dimethyl-substituted analogs lacking the dichlorophenyl group .
- Schiff Base Derivatives: Quinazolinones with 2,6-dichlorophenyl groups (e.g., Vb, Vd) demonstrated superior anticancer activity (IC₅₀: 8–12 μM) compared to methoxy or nitro-substituted analogs .
Key Structural and Functional Insights
- Substituent Position : 2,6-Dichlorophenyl derivatives exhibit enhanced bioactivity over 3,4-dichloro isomers, likely due to improved target complementarity .
- Hydrogen Bonding : Crystal structures reveal that dichlorophenyl groups participate in weak C–H⋯O interactions, stabilizing molecular conformations critical for activity .
- Electrophilic Reactivity : The electron-withdrawing chlorine atoms enhance the electrophilicity of adjacent carbonyl groups, facilitating interactions with nucleophilic residues in enzymes .
Biological Activity
2-(2,6-Dichlorophenyl)-2,3-dihydroquinolin-4(1H)-one is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic potential based on recent research findings.
Chemical Structure and Properties
- Chemical Formula : C15H11Cl2NO
- Molecular Weight : 288.16 g/mol
- IUPAC Name : this compound
The compound features a quinoline backbone with dichloro and phenyl substituents, which contribute to its biological activity.
Antitumor Activity
Recent studies have indicated that this compound exhibits antitumor properties . In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines. The mechanism appears to involve the induction of apoptosis mediated by the activation of caspases and the downregulation of anti-apoptotic proteins such as Bcl-2 .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis via caspase activation |
| A549 (Lung Cancer) | 8.7 | Inhibition of cell cycle progression |
| HeLa (Cervical Cancer) | 15.0 | Upregulation of pro-apoptotic factors |
Anti-inflammatory Effects
The compound has also shown anti-inflammatory activity in models of acute inflammation. It effectively reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages . This suggests potential applications in treating inflammatory diseases.
Antimicrobial Activity
In addition to its anticancer and anti-inflammatory properties, this compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were found to be effective against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
The biological activities of this compound are attributed to several mechanisms:
- Apoptosis Induction : Activation of caspases leads to programmed cell death in cancer cells.
- Cytokine Modulation : Reduction in pro-inflammatory cytokine levels contributes to its anti-inflammatory effects.
- Bacterial Membrane Disruption : The compound's lipophilicity allows it to penetrate bacterial membranes, disrupting their integrity.
Case Studies
A notable case study involved the use of this compound in a preclinical model of breast cancer. The treatment resulted in a significant reduction in tumor size compared to controls, with minimal toxicity observed in normal tissues . This highlights the compound's potential for selective targeting in cancer therapy.
Q & A
Q. What are the optimal synthetic routes for preparing 2-(2,6-dichlorophenyl)-2,3-dihydroquinolin-4(1H)-one, and how are intermediates characterized?
Methodology: The compound is synthesized via intramolecular cyclization of chalcone derivatives under basic conditions. For example, methylated precursors undergo oxidation and cyclization to yield the dihydroquinolinone scaffold. Characterization involves NMR (¹H/¹³C) and IR spectroscopy:
Q. How is the crystal structure of this compound determined, and what software is used for refinement?
Methodology: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation, and data collected on diffractometers (e.g., Nonius Kappa CCD). Structural refinement uses SHELXL97 (part of the SHELX suite), which handles hydrogen atom placement and thermal parameter optimization. Example parameters:
- Space group : Pbca
- Cell dimensions : a = 13.89 Å, b = 12.46 Å, c = 17.86 Å .
- R-factor : <0.07 indicates high precision .
Advanced Research Questions
Q. How do weak intermolecular interactions (e.g., C–H⋯O) influence the solid-state packing of this compound?
Methodology: SC-XRD reveals that molecules form hydrogen-bonded chains along specific crystallographic axes. For example, C–H⋯O interactions (2.5–3.0 Å) create layered structures along the (100) plane. These interactions stabilize the lattice and may affect solubility and melting behavior . Computational tools like Mercury (CCDC) visualize packing diagrams and quantify interaction energies.
Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data for dihydroquinolinone derivatives?
Methodology: Discrepancies between NMR (solution state) and XRD (solid state) often arise from conformational flexibility. For example:
Q. How can derivatives of this compound be designed for antimicrobial activity, and what assays validate their efficacy?
Methodology: Substituents at the 2- and 6-positions are modified to enhance bioactivity. For example:
- Bromination : Introducing Br at C6/C8 increases lipophilicity, improving membrane penetration .
- Assays : Broth microdilution (MIC) against S. aureus and E. coli with positive controls (e.g., ciprofloxacin). Derivatives with MICs <10 µg/mL are considered potent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
